4-(pyrimidine-2-carbonyl)morpholine
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Overview
Description
4-(Pyrimidine-2-carbonyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine moiety via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidine-2-carbonyl)morpholine typically involves the reaction of pyrimidine-2-carboxylic acid with morpholine. This reaction can be facilitated by using coupling agents such as carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid group, allowing it to react with the amine group of morpholine to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidine-2-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-(Pyrimidine-2-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(pyrimidine-2-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The carbonyl group and the heterocyclic rings play crucial roles in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinothieno[3,2-d]pyrimidine: This compound shares structural similarities with 4-(pyrimidine-2-carbonyl)morpholine and is also used in medicinal chemistry as a BET inhibitor.
Pyrrolidine derivatives: These compounds have similar heterocyclic structures and are used in drug discovery for their biological activity.
Uniqueness
This compound is unique due to its specific combination of a morpholine ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .
Properties
IUPAC Name |
morpholin-4-yl(pyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(8-10-2-1-3-11-8)12-4-6-14-7-5-12/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUZPWPIUCHLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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